N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that features a benzamide group linked to a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide moiety is then introduced through an amide coupling reaction, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the pentanoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. The chromenyl moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-[3-methoxy-4-(butanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[3-methoxy-4-(hexanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-4-yl)benzamide
Uniqueness
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentanoylamino group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-3-4-12-26(31)30-23-14-13-21(17-25(23)34-2)29-27(32)20-10-7-9-18(15-20)22-16-19-8-5-6-11-24(19)35-28(22)33/h5-11,13-17H,3-4,12H2,1-2H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABMRKUWLTSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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